(2-Methylbutyl)(pyridin-3-ylmethyl)amine
Description
(2-Methylbutyl)(pyridin-3-ylmethyl)amine is a secondary amine featuring a pyridine ring substituted at the 3-position with a methylene group linked to a 2-methylbutyl chain. Its molecular formula is C₁₁H₁₈N₂, with a molecular weight of 178.27 g/mol. The pyridine moiety confers aromaticity and basicity, while the branched alkyl chain enhances lipophilicity, which may influence solubility and biological activity .
Properties
Molecular Formula |
C11H18N2 |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
2-methyl-N-(pyridin-3-ylmethyl)butan-1-amine |
InChI |
InChI=1S/C11H18N2/c1-3-10(2)7-13-9-11-5-4-6-12-8-11/h4-6,8,10,13H,3,7,9H2,1-2H3 |
InChI Key |
PDNHCDUVAJZOIY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CNCC1=CN=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylbutyl)(pyridin-3-ylmethyl)amine typically involves the reaction of pyridin-3-ylmethanol with 2-methylbutylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the amine bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is then purified using techniques such as distillation, crystallization, or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
(2-Methylbutyl)(pyridin-3-ylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
(2-Methylbutyl)(pyridin-3-ylmethyl)amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2-Methylbutyl)(pyridin-3-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs
The following structurally related compounds are discussed (Table 1):
Table 1: Key Structural Analogs and Their Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents on Pyridine | Alkyl/Benzyl Group Modifications | Source/Evidence |
|---|---|---|---|---|---|
| (2-Methylbutyl)(pyridin-3-ylmethyl)amine | C₁₁H₁₈N₂ | 178.27 | 3-position | 2-methylbutyl | |
| 2-(Dimethylamino)-3-methylbutylamine | C₁₃H₂₃N₃ | 221.34 | 4-position | Dimethylamino, 3-methylbutyl | |
| 2-Methyl-N-(2-methylpentan-3-yl)pyridin-3-amine | C₁₂H₁₉N₂ | 191.29 | 3-position, 2-methyl | 2-methylpentan-3-yl | |
| (2,3-Dimethoxybenzyl)(pyridin-3-ylmethyl)amine | C₁₆H₂₀N₂O₂ | 296.34 | 3-position | 2,3-Dimethoxybenzyl |
Key Differences and Implications
Pyridine Substituent Position :
- The parent compound and the dimethoxybenzyl analog (Table 1, Row 4) feature a pyridine substituent at the 3-position , which may enhance electronic conjugation compared to the 4-position analog (Row 2). This positional difference could affect binding interactions in biological systems or catalytic activity .
Functional Group Modifications: The dimethylamino group in Row 2 enhances basicity and may improve solubility in acidic environments. Conversely, the 2,3-dimethoxybenzyl group in Row 4 introduces aromatic methoxy substituents, which could alter π-π stacking interactions or metabolic stability .
The parent compound’s lower molecular weight may favor pharmacokinetic properties in drug design .
Research Findings and Data Gaps
- Synthetic Accessibility : The parent compound and its analogs are typically synthesized via nucleophilic substitution or reductive amination, but yields and purity may vary with steric demands of substituents .
- Physicochemical Data: Limited experimental data (e.g., melting points, logP) are available in the provided evidence, highlighting a need for further characterization.
- Biological Activity: No direct studies on the parent compound were found, though pyridine-3-ylmethyl amines are often explored as enzyme inhibitors or receptor ligands due to their structural mimicry of natural substrates .
Biological Activity
The compound (2-Methylbutyl)(pyridin-3-ylmethyl)amine is an organic molecule characterized by a branched alkyl group and a pyridine ring. This unique structure suggests potential biological activities, particularly in medicinal chemistry. Understanding its biological activity involves examining its interactions with various molecular targets, including enzymes and receptors.
Chemical Structure and Properties
- Molecular Formula : CHN
- Molecular Weight : Approximately 164.25 g/mol
- Structural Features : The compound consists of a pyridin-3-ylmethyl group attached to a 2-methylbutyl amine, which influences its chemical reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound is primarily associated with its ability to interact with specific molecular targets within biological systems. Research indicates that this compound may act as an inhibitor or activator of certain enzymes and receptors, although the precise mechanisms remain to be fully elucidated.
- Enzyme Interaction : The compound may modulate enzyme activity, impacting metabolic pathways.
- Receptor Binding : It has potential binding affinity to various receptors, which could influence signaling pathways in cells.
Interaction Studies
Recent studies have employed molecular docking simulations and binding assays to investigate the interactions of this compound with biological targets. These studies are crucial for understanding the compound's therapeutic potential and optimizing its efficacy in drug development.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds has been conducted to evaluate variations in biological activity:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| N-(2-methylpropyl)pyridin-3-amine | Not specified | Similar structure; different alkyl group affecting activity. |
| N-(2-ethylbutyl)pyridin-3-amine | Not specified | Variation in alkyl chain length; distinct chemical reactivity. |
| N-(2-methylbutyl)pyridin-2-amine | Not specified | Positional isomer; unique properties due to structural differences. |
This table highlights the uniqueness of this compound, particularly its specific alkyl substitution pattern and the position of the amine group on the pyridine ring, which contribute to its distinct biological properties.
In Vitro Studies
In vitro studies have demonstrated that compounds with similar structures can exhibit varying degrees of biological activity based on their substituents. For instance, compounds containing a 2-methylbutyl group have shown promising results in cellular assays, indicating potential cytotoxic effects against specific cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
